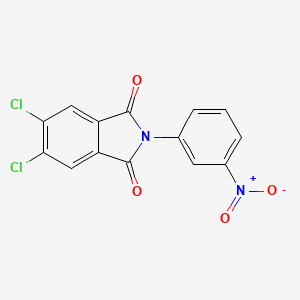
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide est un composé organique synthétique. Il se caractérise par la présence d'un groupe isoindoline-1,3-dione et d'un cycle oxadiazole, qui sont liés par un groupe acétamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide implique généralement les étapes suivantes :
Formation du groupe isoindoline-1,3-dione : Ceci peut être réalisé par cyclisation de l'anhydride phtalique avec de l'ammoniac ou des amines primaires dans des conditions acides ou basiques.
Synthèse du cycle oxadiazole : Le cycle oxadiazole peut être synthétisé par cyclisation d'hydrazides appropriées avec des acides carboxyliques ou leurs dérivés dans des conditions déshydratantes.
Réaction de couplage : La dernière étape implique le couplage du groupe isoindoline-1,3-dione avec le cycle oxadiazole par une liaison acétamide. Ceci peut être réalisé en utilisant des réactifs de couplage tels que les carbodiimides ou les sels de phosphonium dans des conditions douces.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et l'optimisation du procédé afin de minimiser les sous-produits et les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir le cycle oxadiazole en d'autres structures hétérocycliques.
Substitution : Le groupe acétamide peut subir des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines, les alcools ou les thiols peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Le N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide possède plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé peut être utilisé comme un échafaudage pour le développement de nouveaux médicaments, en particulier ceux qui ciblent les enzymes ou les récepteurs impliqués dans les voies de la maladie.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé peut être utilisé pour étudier les interactions entre les petites molécules et les macromolécules biologiques, telles que les protéines ou les acides nucléiques.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d'autres molécules organiques complexes ou comme composant dans des produits chimiques de spécialité.
5. Mécanisme d'action
Le mécanisme d'action du N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, et en modulant leur activité. Le groupe isoindoline-1,3-dione et le cycle oxadiazole peuvent interagir avec les macromolécules biologiques par liaison hydrogène, interactions hydrophobes et empilement π-π.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide : Le composé parent.
N-(4-méthyl-1,2,5-thiadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide : Structure similaire avec un cycle thiadiazole au lieu d'un cycle oxadiazole.
N-(4-méthyl-1,2,5-triazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide : Structure similaire avec un cycle triazole au lieu d'un cycle oxadiazole.
Unicité
L'unicité du N-(4-méthyl-1,2,5-oxadiazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acétamide réside dans la combinaison du groupe isoindoline-1,3-dione et du cycle oxadiazole. Cette combinaison confère des propriétés chimiques et biologiques spécifiques qui peuvent être exploitées dans diverses applications, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C13H10N4O4 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C13H10N4O4/c1-7-11(16-21-15-7)14-10(18)6-17-12(19)8-4-2-3-5-9(8)13(17)20/h2-5H,6H2,1H3,(H,14,16,18) |
Clé InChI |
VCIKIGXRYHELKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NON=C1NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11542506.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11542520.png)

![2-[(E)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B11542539.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B11542558.png)

![N-(5-bromopyridin-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11542569.png)
![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![5-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11542581.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
